4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide 4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000981
InChI: InChI=1S/C16H18ClN3O3S/c1-11(2)20-24(22,23)15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-11,20H,1-2H3,(H2,18,19,21)
SMILES: CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C16H18ClN3O3S
Molecular Weight: 367.9 g/mol

4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide

CAS No.:

Cat. No.: VC1000981

Molecular Formula: C16H18ClN3O3S

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide -

Specification

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]urea
Standard InChI InChI=1S/C16H18ClN3O3S/c1-11(2)20-24(22,23)15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-11,20H,1-2H3,(H2,18,19,21)
Standard InChI Key XADLFHATGZNZEX-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator